molecular formula C20H22O5 B14436193 Diethyl (4-methoxyphenyl)(phenyl)propanedioate CAS No. 74610-82-5

Diethyl (4-methoxyphenyl)(phenyl)propanedioate

Cat. No.: B14436193
CAS No.: 74610-82-5
M. Wt: 342.4 g/mol
InChI Key: OHVUENKOYHZNNC-UHFFFAOYSA-N
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Description

Diethyl (4-methoxyphenyl)(phenyl)propanedioate is an organic compound with the molecular formula C21H24O5 It is a derivative of diethyl malonate, where the hydrogen atoms on the methylene group are replaced by a 4-methoxyphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-methoxyphenyl)(phenyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-methoxyphenyl)(phenyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted malonates or other derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl (4-methoxyphenyl)(phenyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (4-methoxyphenyl)(phenyl)propanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids and alcohols. The compound’s reactivity is influenced by the presence of the 4-methoxyphenyl and phenyl groups, which can stabilize intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with two ethyl groups.

    Diethyl phenylmalonate: Contains a phenyl group instead of the 4-methoxyphenyl group.

    Diethyl (4-methoxyphenyl)malonate: Contains only the 4-methoxyphenyl group.

Uniqueness

Diethyl (4-methoxyphenyl)(phenyl)propanedioate is unique due to the presence of both 4-methoxyphenyl and phenyl groups, which provide distinct electronic and steric effects. These groups can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

74610-82-5

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

diethyl 2-(4-methoxyphenyl)-2-phenylpropanedioate

InChI

InChI=1S/C20H22O5/c1-4-24-18(21)20(19(22)25-5-2,15-9-7-6-8-10-15)16-11-13-17(23-3)14-12-16/h6-14H,4-5H2,1-3H3

InChI Key

OHVUENKOYHZNNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C(=O)OCC

Origin of Product

United States

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